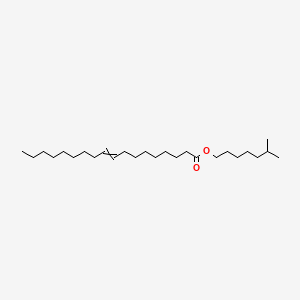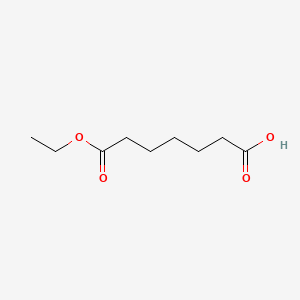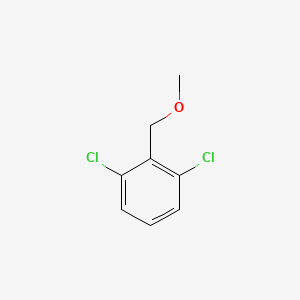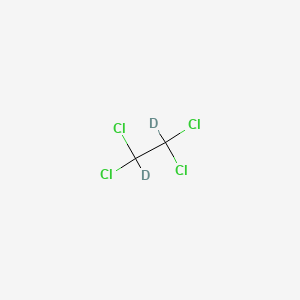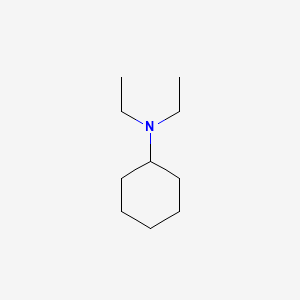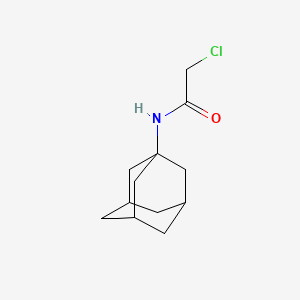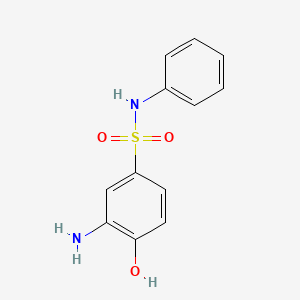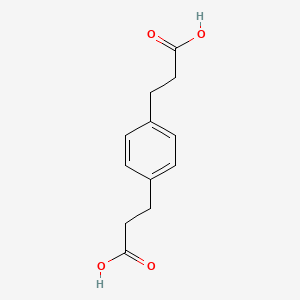
3,3'-(p-Phenylene)dipropionic acid
描述
3,3'-(p-Phenylene)dipropionic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
The biosynthesis of phenylpropanoids begins with the amino acid phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to produce trans-cinnamic acid. This is then hydroxylated to produce p-coumaric acid, which is transformed with coenzyme A to give 4-coumaroyl-CoA, a central intermediate in phenylpropanoid biosynthesis .
Phenylpropanoids have a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects . They can interact with various cellular targets and modulate different biochemical pathways, leading to changes in cellular functions .
The pharmacokinetics of phenylpropanoids can vary greatly depending on their chemical structure, as well as factors such as solubility and stability . They can be metabolized in the body by various enzymes, and their bioavailability can be influenced by factors such as absorption, distribution, metabolism, and excretion .
The action of phenylpropanoids can also be influenced by environmental factors. For example, the composition of the gut microbiota can affect the metabolism and bioavailability of these compounds .
生化分析
Biochemical Properties
3,3’-(p-Phenylene)dipropionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the activity of these enzymes, potentially affecting metabolic pathways and cellular redox states .
Cellular Effects
The effects of 3,3’-(p-Phenylene)dipropionic acid on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses. This modulation can lead to changes in the levels of reactive oxygen species (ROS) within cells, impacting cellular health and function .
Molecular Mechanism
At the molecular level, 3,3’-(p-Phenylene)dipropionic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it may inhibit or activate certain enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-(p-Phenylene)dipropionic acid can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different effects on cellular function. Long-term studies have shown that prolonged exposure to 3,3’-(p-Phenylene)dipropionic acid can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 3,3’-(p-Phenylene)dipropionic acid vary with different dosages in animal models. At low doses, it may have beneficial effects, such as reducing oxidative stress. At high doses, it can become toxic, leading to adverse effects such as cellular damage and inflammation. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .
Metabolic Pathways
3,3’-(p-Phenylene)dipropionic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways. For example, it may influence the activity of enzymes involved in fatty acid metabolism, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolism.
属性
IUPAC Name |
3-[4-(2-carboxyethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-4H,5-8H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOCUWFSRVQSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195295 | |
| Record name | 3,3'-(p-Phenylene)dipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4251-21-2 | |
| Record name | 1,4-Benzenedipropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4251-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedipropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004251212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-(p-Phenylene)dipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-(p-phenylene)dipropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BENZENEDIPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZE427KW83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3,3'-(p-phenylene)dipropionic acid used in the synthesis of platinum-based supramolecular assemblies?
A1: this compound functions as a bridging ligand in the formation of platinum-based supramolecular assemblies. [] Its structure, featuring two carboxylic acid groups separated by a rigid p-phenylene linker, allows it to connect two separate platinum clusters, leading to the formation of dimers. The rigidity of the p-phenylene linker could potentially influence the overall geometry and properties of the resulting supramolecular structures.
Q2: How does the reaction with this compound contribute to the formation of specific supramolecular structures?
A2: The reaction of cis-[Pt(4)(μ-OCOCH(3))(6)(κ(4)-N(4)-DArBp)] (where DArBp = 1,3-bis(arylbenzamidinate)propane) with this compound leads to the selective formation of cyclic dimers. [] The carboxylic acid groups of this compound displace the labile acetate ligands on the platinum clusters, effectively bridging two Pt4 units together. The specific arrangement of the ligands and the geometry of the starting platinum cluster contribute to the formation of a cyclic dimeric structure, as opposed to other possible architectures like linear polymers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


